![molecular formula C14H18N8OS B609932 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine
説明
PF-04671536 is a highly potent and selective inhibitor of phosphodiesterase 8B (PDE8B) phosphodiesterase 8A (PDE8A). In primary human pancreatic islets, PF-04671536 increases insulin secretion in a glucose-dependent manner.
生物活性
5-Methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine, commonly referred to as PF-04671536 hydrochloride, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of phosphodiesterases (PDEs). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
PF-04671536 hydrochloride has a complex structure characterized by a triazolo-pyrimidine core fused with thiazole and morpholine moieties. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The compound's unique structural features contribute to its biological activity and selectivity for specific enzymes.
The primary mechanism of action for PF-04671536 involves the inhibition of phosphodiesterase 8 (PDE8), specifically the PDE8A and PDE8B isoforms. By inhibiting these enzymes, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical signaling molecules involved in various physiological processes. This modulation of cyclic nucleotide levels can lead to enhanced insulin secretion in pancreatic cells and has implications for treating metabolic disorders.
Insulin Secretion
Research indicates that PF-04671536 significantly enhances glucose-dependent insulin secretion in human pancreatic islet cells. This effect is crucial for potential applications in diabetes management, where improving insulin release is a primary therapeutic goal.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural components, particularly the triazole and thiazole rings, are associated with various biological activities including antimicrobial and anticancer effects. Studies have suggested that compounds with similar structures exhibit cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
Study on Insulin Secretion
In a pivotal study published in Diabetes, PF-04671536 was shown to increase insulin secretion from human pancreatic islets in a glucose-dependent manner. The study highlighted the compound's potential as a therapeutic agent for type 2 diabetes, demonstrating that it could enhance insulin release without causing hypoglycemia at normal glucose levels.
Anticancer Activity Evaluation
Another study evaluated the anticancer activity of PF-04671536 against several cancer cell lines including HeLa (cervical cancer) and CEM (human T lymphocyte). The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential role as an anticancer agent. The mechanism behind this activity was linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine?
Basic Research Question
The synthesis involves multi-step reactions, including:
- Morpholine-thiazole coupling : Use ethanol or DMF as solvents with reflux (80–100°C) and triethylamine as a catalyst to facilitate nucleophilic substitution .
- Triazolo-pyrimidine core formation : Employ 7-chloro-3-ethyltriazolo[4,5-d]pyrimidin-5-amine derivatives as precursors, with pH control (6.5–7.5) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key validation : Monitor reactions via TLC (Rf = 0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural ambiguities in the triazolo-pyrimidine core and morpholine-thiazole substituent be resolved using spectroscopic methods?
Basic Research Question
- NMR analysis : Assign the C-7 amine proton (δ 6.8–7.2 ppm, singlet) and distinguish morpholine’s chiral (2R) center via 2D NOESY .
- IR spectroscopy : Confirm the triazole ring (C=N stretch at 1600–1650 cm⁻¹) and secondary amine (N-H bend at 1540 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~470–475 Da) .
Q. What strategies are recommended to address contradictory bioactivity data across in vitro assays?
Advanced Research Question
Contradictions may arise from:
- Solvent-dependent stability : Test compound solubility in DMSO vs. PBS; prolonged DMSO exposure (>24 hrs) may degrade the morpholine-thiazole moiety .
- Assay interference : Thiazole groups can chelate metal ions in cell media, altering activity. Use ICP-MS to quantify free metal ions and adjust buffers .
- Positive control normalization : Compare with structurally similar triazolo-pyrimidine derivatives (e.g., 7-chloro-3-ethyl analogs) to validate target specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition profile?
Advanced Research Question
- Core modifications : Synthesize analogs with methyl vs. ethyl groups at C-5 to assess steric effects on ATP-binding pocket interactions .
- Substituent screening : Replace thiazole with oxazole or pyridine and test IC50 against CDK2/EGFR kinases .
- Computational docking : Use AutoDock Vina to predict binding poses, prioritizing morpholine’s (2R)-configuration for hydrogen bonding with kinase hinge regions .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Basic Research Question
- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hrs. Monitor degradation via HPLC; instability at pH <3 suggests protonation of the triazole nitrogen .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for lyophilization) .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products (e.g., morpholine ring-opening) via LC-MS .
Q. How can contradictory binding affinity data in SPR vs. ITC assays be reconciled?
Advanced Research Question
- SPR artifact checks : Immobilize target proteins at low density (<100 RU) to avoid mass transport limitations. Use reference subtraction for nonspecific binding .
- ITC buffer matching : Ensure identical buffer conditions (e.g., 1 mM Mg²+ in kinase assays) to prevent ionic strength discrepancies .
- Data normalization : Calculate Kd ratios (SPR/ITC) for internal controls (e.g., staurosporine) to identify systematic errors .
Q. What in vitro-to-in vivo translation challenges are anticipated for this compound, and how can they be mitigated?
Advanced Research Question
- Metabolic stability : Test hepatic microsomal clearance (human vs. rodent). CYP3A4-mediated oxidation of the thiazole group may require prodrug strategies .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >95% binding may reduce efficacy .
- Toxicity screening : Assess hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay) early to prioritize analogs .
Q. Which computational methods are suitable for predicting off-target interactions of this compound?
Advanced Research Question
- Pharmacophore modeling : Use Schrödinger’s Phase to identify shared features with known GPCR ligands (e.g., amine groups) .
- Off-target databases : Screen against ChEMBL and PubChem BioAssay to flag adenosine receptor or PDE interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the morpholine-thiazole conformation in aqueous vs. lipid bilayers .
特性
IUPAC Name |
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8OS/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJGTFOISKMAD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。